molecular formula C19H32ClNO3 B5174968 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride

1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride

Cat. No. B5174968
M. Wt: 357.9 g/mol
InChI Key: OHQVEMSOYPURFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2 adrenergic receptor antagonist. It is widely used in scientific research as a tool to study the physiological and biochemical effects of β2 adrenergic receptor signaling.

Scientific Research Applications

1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is widely used in scientific research as a tool to study the physiological and biochemical effects of β2 adrenergic receptor signaling. It is commonly used in in vitro and in vivo experiments to investigate the role of β2 adrenergic receptors in various biological processes such as cardiovascular function, metabolism, and immune response. 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 has also been used in clinical studies to evaluate the efficacy of β2 adrenergic receptor agonists and antagonists in the treatment of various diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action

1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is a selective β2 adrenergic receptor antagonist, meaning it binds specifically to β2 adrenergic receptors and blocks their activation by endogenous ligands such as epinephrine and norepinephrine. This inhibition of β2 adrenergic receptor signaling leads to a decrease in cyclic AMP (cAMP) production and downstream signaling pathways. The physiological effects of this inhibition vary depending on the tissue and cell type, but can include decreased heart rate, bronchoconstriction, and decreased lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 are primarily related to its inhibition of β2 adrenergic receptor signaling. In cardiovascular tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can decrease heart rate and contractility by reducing cAMP production and downstream signaling pathways. In respiratory tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can cause bronchoconstriction by inhibiting β2 adrenergic receptor-mediated relaxation of airway smooth muscle. In adipose tissues, 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can decrease lipolysis by inhibiting β2 adrenergic receptor-mediated activation of hormone-sensitive lipase.

Advantages and Limitations for Lab Experiments

1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 is a widely used tool in scientific research due to its high selectivity for β2 adrenergic receptors and well-established mechanism of action. Its use in experiments allows for the specific inhibition of β2 adrenergic receptor signaling and the investigation of its downstream effects in various biological systems. However, the use of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 in lab experiments is limited by its potential off-target effects on other adrenergic receptors and its potential to interfere with other signaling pathways.

Future Directions

There are many potential future directions for research involving 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551. One area of interest is the investigation of the role of β2 adrenergic receptors in immune response and inflammation. Another potential area of research is the development of novel β2 adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, the use of 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 in combination with other drugs or therapies may be explored for the treatment of various diseases.

Synthesis Methods

1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551 can be synthesized through a multi-step process. The first step involves the reaction of 4-tert-butylphenol with 2-chloroethanol to form 1-(4-tert-butylphenoxy)-2-hydroxyethane. This intermediate is then reacted with 2,6-dimethylmorpholine to form 1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholino)-2-propanol. Finally, this compound is converted to the hydrochloride salt form to obtain 1-(4-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 118,551.

properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3.ClH/c1-14-10-20(11-15(2)23-14)12-17(21)13-22-18-8-6-16(7-9-18)19(3,4)5;/h6-9,14-15,17,21H,10-13H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQVEMSOYPURFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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